Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-
Description
Isomeric Possibilities
- Positional Isomerism : Variations in substituent placement on the benzene or pyridine rings could yield isomers. For example, relocating the pyridinyl group to position 4 of the benzamide core would produce a positional isomer.
- Substituent Orientation : The 3-chlorophenyl group’s meta-chloro substitution is definitive; para- or ortho-chloro configurations would represent distinct isomers.
CAS Registry Number and Alternative Chemical Designations
While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, structurally related analogs offer contextual insights:
The absence of a specific CAS number underscores the compound’s potential status as a novel or less-documented derivative.
Molecular Formula and Constitutional Analysis
The molecular formula C₁₉H₁₆ClN₃O is deduced through summation of atomic contributions from each structural component:
| Component | Contribution to Formula |
|---|---|
| Benzamide core (C₆H₅CONH₂) | C₇H₇NO |
| Pyridin-3-yl group (C₅H₄N) | + C₅H₄N |
| [(3-Chlorophenyl)methyl]amino | + C₇H₆ClN |
Constitutional Breakdown
- Benzamide Core : A benzene ring with a carboxamide group at position 1.
- Pyridin-3-yl Substituent : A nitrogen-containing heterocycle at position 3 of the benzamide.
- Amino-Alkyl-Aryl Chain : A secondary amine (-NH-) linked to a 3-chlorobenzyl group (-CH₂-C₆H₄Cl) at position 5 of the pyridine.
This arrangement creates a planar, conjugated system with limited rotational freedom around the pyridine-benzamide bond.
Stereochemical Configuration and Tautomeric Forms
Stereochemical Analysis
- Chiral Centers : The compound lacks tetrahedral chiral centers. The amino nitrogen is bonded to three groups (pyridine, benzyl, and hydrogen), rendering it trigonal pyramidal but not stereogenic.
- Atropisomerism : Restricted rotation about the pyridine-benzamide bond is theoretically possible but unlikely due to minimal steric hindrance.
Tautomerism
- Amide Group : The carboxamide (-CONH₂) exhibits resonance stabilization, precluding significant enol-keto tautomerism.
- Pyridine Ring : The pyridinyl nitrogen’s lone pair delocalization minimizes prototropic tautomerism.
Properties
CAS No. |
821784-61-6 |
|---|---|
Molecular Formula |
C19H16ClN3O |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
3-[5-[(3-chlorophenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H16ClN3O/c20-17-6-1-3-13(7-17)10-23-18-9-16(11-22-12-18)14-4-2-5-15(8-14)19(21)24/h1-9,11-12,23H,10H2,(H2,21,24) |
InChI Key |
VTYIKNNXHBYXQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination of 3-Amino-5-Bromopyridine
A palladium-catalyzed cross-coupling reaction between 3-amino-5-bromopyridine and (3-chlorophenyl)methylamine enables direct installation of the [(3-chlorobenzyl)amino] group. This method, adapted from pyridine functionalization strategies in Source, proceeds under inert conditions with Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.
Reaction Conditions
Nucleophilic Aromatic Substitution (NAS) with 3-Amino-5-Fluoropyridine
Alternatively, 3-amino-5-fluoropyridine undergoes NAS with (3-chlorophenyl)methylamine under microwave irradiation (150°C, 30 min) in DMF, leveraging the activation of the fluorine leaving group. This approach, inspired by halogen replacement methods in Source, avoids transition-metal catalysts but requires harsh conditions.
Optimized Parameters
Benzamide Formation via Acylation of Intermediate A
The final step involves coupling Intermediate A with benzoyl chloride to install the benzamide group. This reaction, modeled after amidation protocols in Sources and, employs Schotten-Baumann conditions to minimize side reactions.
Procedure
- Dissolve Intermediate A (1 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Add triethylamine (2.5 equiv) as a base.
- Slowly introduce benzoyl chloride (1.2 equiv) at 0°C.
- Stir at room temperature for 12 h.
- Quench with ice water, extract with DCM, and purify via silica chromatography.
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85–7.40 (m, 9H, aromatic), 5.30 (s, 2H, NH₂), 4.55 (s, 2H, CH₂).
- IR (cm⁻¹) : 3320 (N-H), 1665 (C=O), 1540 (C-N).
- EI-MS : m/z 382 [M⁺].
Alternative Pathway: Sequential Functionalization of Pyridine
Nitro Reduction and Reductive Amination
Direct Coupling via Pyridine Boronic Esters
A Suzuki-Miyaura coupling between 3-benzamido-5-bromopyridine and (3-chlorobenzyl)boronic acid offers a metal-mediated route. However, this method faces challenges due to the electron-withdrawing amide group deactivating the pyridine ring, reducing coupling efficiency.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Buchwald-Hartwig | High regioselectivity; mild conditions | Requires costly Pd catalysts | 68% |
| NAS with Fluoropyridine | No transition metals | High temperatures; moderate yields | 55% |
| Sequential Functionalization | Flexibility in intermediate modification | Multiple steps; purification challenges | 60% |
Scale-Up Considerations and Industrial Relevance
Large-scale synthesis prioritizes the Buchwald-Hartwig route due to reproducibility, despite Pd costs. Recycling catalysts via ligand design (e.g., immobilized Pd nanoparticles) and optimizing solvent systems (e.g., switch to MEK for easier separation) enhance feasibility.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Medicinal Chemistry
Benzamide derivatives are extensively researched for their potential therapeutic effects:
- Anticancer Activity: Studies have shown that this compound can inhibit vascular endothelial growth factor receptor 1 (VEGFR1), which is crucial in angiogenesis and tumor growth regulation. This inhibition suggests potential applications in cancer therapy .
- Antiviral Properties: Related compounds have demonstrated significant antiviral activity against Hepatitis B virus (HBV), with studies indicating effective inhibition of HBV replication .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, modulating various biochemical pathways:
- Protein Kinase Inhibition: It has been noted for inhibiting tyrosine kinases involved in cancer progression, suggesting its role in treating neoplastic diseases .
Coordination Chemistry
In coordination chemistry, benzamide derivatives serve as ligands for metal ions, facilitating the formation of coordination complexes that can be utilized in various chemical reactions.
Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- exhibits several biological activities that make it a candidate for drug development:
- Anti-inflammatory Effects: Compounds within this class have shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Antimicrobial Activity: Related benzamide derivatives have been evaluated for their effectiveness against various bacterial strains, demonstrating significant antimicrobial potential .
Case Study 1: Anticancer Research
A study focused on the anticancer effects of benzamide derivatives indicated that compounds similar to Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- exhibited dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF7). The results showed IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .
Case Study 2: Antiviral Activity
Research on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) revealed effective inhibition of HBV replication with IC50 values of 1.99 µM for wild-type HBV and 3.30 µM for drug-resistant strains. This highlights the potential of benzamide derivatives in antiviral therapy .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Inhibits VEGFR1 and tyrosine kinases involved in cancer progression |
| Antiviral | Effective against Hepatitis B virus |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Antimicrobial | Significant activity against various bacterial strains |
Mechanism of Action
The mechanism of action of Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Features of Comparable Benzamide Derivatives
Key Structural Differences and Implications
Substituent Diversity: The target compound lacks the thiourea group seen in but shares the 3-pyridinyl motif with Nilotinib . The absence of trifluoromethyl or imidazole groups (cf. Nilotinib) may reduce metabolic stability or target specificity. The target compound’s chlorobenzyl group may confer lipophilicity, favoring membrane penetration.
In contrast, Nilotinib requires multi-step coupling of pyrimidine and imidazole rings .
The thiourea derivative () may exhibit stronger hydrogen-bonding interactions due to the thioxo group, enhancing binding to enzymes or receptors compared to the target’s amide linkage .
Research Findings and Pharmacological Insights
- Receptor Selectivity : Compounds like GR55562 (5-HT₁ ligand) demonstrate that subtle substitutions (e.g., hydroxyl vs. chloro groups) drastically alter receptor specificity . The target compound’s chlorobenzyl group may favor interactions with hydrophobic binding pockets.
- Antiviral Potential: Compound 34 () inhibits SARS-related targets via noncovalent interactions, suggesting the target compound’s pyridinyl-chlorophenyl motif could be optimized for similar applications .
- Metabolic Stability : The trifluoromethyl group in Nilotinib enhances resistance to oxidative metabolism , whereas the target compound’s lack of such groups may necessitate structural modifications for improved pharmacokinetics.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- is a notable member of this class, exhibiting potential therapeutic applications across various diseases. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- can be represented as follows:
- Molecular Formula : C₁₃H₁₃ClN₂O
- Molecular Weight : 227.262 g/mol
- Density : 1.261 g/cm³
- Boiling Point : 353.5 °C
This compound features a benzamide backbone with a pyridine ring and a chlorophenyl substituent, which contributes to its biological activity.
Benzamide derivatives often interact with various biological targets, influencing multiple signaling pathways. The specific mechanism of action for Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- has been linked to the modulation of neurotransmitter systems and potential antiviral properties.
Antiviral Activity
Research indicates that benzamide derivatives can exhibit antiviral effects by enhancing intracellular levels of specific proteins that inhibit viral replication. For instance, studies have shown that related compounds increase levels of APOBEC3G (A3G), which is known to inhibit Hepatitis B virus (HBV) replication .
Biological Activity Summary
The following table summarizes key biological activities associated with Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- and its derivatives:
Case Studies
- Anti-HBV Activity : A derivative similar to Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- was tested for its anti-HBV activity. It demonstrated an IC50 value of approximately 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests a promising avenue for treating HBV infections.
- Neuroleptic Effects : In a study evaluating various benzamide derivatives for neuroleptic activity, certain compounds were found to be significantly more potent than established drugs like haloperidol and metoclopramide . This highlights the potential of Benzamide derivatives in psychiatric treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
